molecular formula C10H18O2 B14384742 5-(Oxan-2-ylidene)pentan-2-ol CAS No. 89455-92-5

5-(Oxan-2-ylidene)pentan-2-ol

Cat. No.: B14384742
CAS No.: 89455-92-5
M. Wt: 170.25 g/mol
InChI Key: ZQPAGHHVNLMTIF-UHFFFAOYSA-N
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Description

5-(Oxan-2-ylidene)pentan-2-ol is a synthetic organic compound of interest in advanced chemical research. This molecule features a pentan-2-ol chain linked to an oxane (tetrahydropyran) ring via an exocyclic double bond, a structure that offers unique steric and electronic properties. While its specific biological mechanisms and full range of applications are still under investigation, compounds with similar hybrid aliphatic-cyclic ether structures are frequently explored as versatile intermediates or building blocks in organic synthesis . Potential research applications include its use in the development of novel polymers, complex natural product analogs, or specialized ligands for catalytic systems. Researchers value this compound for its potential to introduce both hydroxyl functionality and cyclic ether motifs into more complex molecular architectures. As with all fine chemicals, proper handling and storage are essential. This compound is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any human use. Disclaimer: The information provided here is a generic template. The specific properties, hazards, and applications for this compound must be verified by the supplier using appropriate technical data sheets and scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89455-92-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-(oxan-2-ylidene)pentan-2-ol

InChI

InChI=1S/C10H18O2/c1-9(11)5-4-7-10-6-2-3-8-12-10/h7,9,11H,2-6,8H2,1H3

InChI Key

ZQPAGHHVNLMTIF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C1CCCCO1)O

Origin of Product

United States

Synthetic Methodologies for 5 Oxan 2 Ylidene Pentan 2 Ol and Analogous Structures

Strategies for Constructing the Oxane Ring System

Cyclization Reactions in Cyclic Ether Synthesis

Intramolecular cyclization is a cornerstone of cyclic ether synthesis. These reactions typically involve the formation of a carbon-oxygen bond within a single molecule, leading to the closure of a ring. The success of such cyclizations is often dependent on factors like the length of the acyclic precursor, the nature of the leaving group, and the reaction conditions. For the synthesis of oxane rings, this often involves the cyclization of a functionalized acyclic precursor.

A common approach is the Williamson ether synthesis, which can be applied intramolecularly. This involves a nucleophilic attack of an alkoxide on an alkyl halide within the same molecule. While highly effective for many systems, the kinetics for forming six-membered rings like oxanes can be slower compared to the formation of three-, five-, or even seven-membered rings. acs.org Consequently, the use of good leaving groups and appropriate bases is crucial for achieving acceptable yields. acs.org

Another powerful method involves the cyclodehydration of 1,5-diols. This reaction, often acid-catalyzed, removes a molecule of water to form the cyclic ether. For instance, enantioenriched oxetanes have been prepared via cyclodehydration of 1,3-diols, a strategy that can be conceptually extended to 1,5-diols for oxane synthesis. acs.org

Furthermore, oxidative cyclization reactions have emerged as a valuable tool. For example, the treatment of malonate Michael adducts with chalcones using iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide can lead to the formation of oxetane (B1205548) derivatives, showcasing the potential of oxidative methods in cyclic ether formation. acs.org While this example focuses on a four-membered ring, the underlying principles can be adapted for the construction of larger rings like oxanes.

Cyclization Strategy Description Key Considerations
Intramolecular Williamson Ether SynthesisNucleophilic attack of an alkoxide on an alkyl halide within the same molecule.Slower kinetics for 6-membered rings; requires good leaving groups and suitable bases. acs.org
Cyclodehydration of 1,5-DiolsAcid-catalyzed removal of water from a 1,5-diol to form the oxane ring.Requires conditions to favor intramolecular reaction over intermolecular side reactions.
Oxidative CyclizationUse of an oxidizing agent to induce cyclization.Reaction conditions can be tailored to favor specific ring sizes. acs.org

Ring-Closing Metathesis Approaches to Oxanes

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including oxanes. wikipedia.org This powerful reaction utilizes transition metal catalysts, most notably those based on ruthenium, to form a new double bond within a molecule, leading to the formation of a ring and the release of a small volatile byproduct like ethylene. wikipedia.org RCM is particularly effective for the synthesis of unsaturated rings and has been successfully applied to create oxacycles of various sizes, from seven to thirteen-membered rings and even larger macrocycles. nih.gov

The efficiency of RCM in forming oxane rings can be influenced by the position of the resulting double bond and the presence of other functional groups. nih.gov For instance, the introduction of an additional oxygen atom on the diene precursor can lead to better yields and milder reaction conditions. nih.gov RCM has proven to be a key strategy in the convergent synthesis of complex polyether natural products, such as ciguatoxins. researchgate.net In these syntheses, RCM is often used to construct individual oxane rings or larger ring systems within the complex molecular framework. researchgate.net

Catalyst System Ring Size Key Features
Grubbs' Ruthenium Catalysts5- to 30-membered ringsTolerant of various functional groups; E/Z selectivity depends on ring strain. organic-chemistry.org
Ruthenium Indenylidene Complex7-membered ringsUsed in the synthesis of manzamine A, affording the desired ring in high yield. wikipedia.org

Approaches to Form the Oxan-2-ylidene Moiety

The oxan-2-ylidene moiety, characterized by an exocyclic double bond at the 2-position of the oxane ring, is a key structural feature. Its synthesis requires specific methodologies to control the formation and stereochemistry of the vinyl ether linkage.

Olefination Reactions for Exocyclic Double Bonds

Olefination reactions are a fundamental tool for the formation of carbon-carbon double bonds. Several classic and modern olefination methods can be adapted to create the exocyclic double bond of the oxan-2-ylidene moiety, typically by reacting a lactone (a cyclic ester) with a suitable reagent.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereocontrolled synthesis of alkenes. conicet.gov.ar It involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, a lactone corresponding to the oxane ring. The HWE reaction often provides excellent control over the geometry of the newly formed double bond. conicet.gov.ar Intramolecular HWE olefinations have been successfully employed in the synthesis of natural products to create macrocyclic rings containing an enone moiety. conicet.gov.ar

The Julia-Kocienski olefination is another powerful method, particularly for the synthesis of enol ethers from lactones. researchgate.net This reaction involves the reaction of a lactone with a sulfone, leading to the formation of the exocyclic enol ether. researchgate.net This methodology has been successfully applied to the synthesis of the spiroketal fragment of bistramide A, where an olefination reaction of a lactone with a sulfone gave the desired enol ether. researchgate.net

Modified Julia olefinations have also been developed for the synthesis of exo-glycals, which are carbohydrates containing an exocyclic double bond. researchgate.net These reactions demonstrate the versatility of this approach for creating exocyclic enol ethers in complex, polyfunctionalized molecules. researchgate.net

Olefination Reaction Reagents Key Application
Horner-Wadsworth-EmmonsPhosphonate-stabilized carbanion, lactoneStereocontrolled synthesis of alkenes. conicet.gov.ar
Julia-Kocienski OlefinationSulfone, lactoneSynthesis of enol ethers from lactones. researchgate.net
Modified Julia OlefinationRibofuranosyl sulfones, aldehydesStereoselective synthesis of (E)-exo-glycals. researchgate.net

Iridium-Catalyzed Transformations for Vinyl Ether Linkages

Iridium-catalyzed reactions have emerged as a versatile and practical route for the synthesis of vinyl ethers. researchgate.netorgsyn.orgorgsyn.org These methods often involve the transfer of a vinyl group from a vinyl ester, such as vinyl acetate (B1210297), to an alcohol. orgsyn.org This approach provides a direct and efficient one-step synthesis of vinyl ethers from readily available starting materials. researchgate.net

The iridium catalyst, often a cationic complex, facilitates the transetherification process, leading to the formation of the desired vinyl ether in good to excellent yields. researchgate.netorgsyn.org This methodology has been expanded to include the synthesis of allyl ethers from allyl acetates and has been applied in one-pot syntheses of more complex molecules through in situ formation of allylic vinyl ethers followed by Claisen rearrangement. orgsyn.orgorgsyn.org

Iridium catalysts have also been employed in intramolecular cycloisomerization reactions between a functionalized alkyne and an aryl vinyl ether to synthesize substituted benzofurans. acs.org This demonstrates the potential of iridium catalysis to not only form vinyl ether linkages but also to participate in subsequent ring-forming reactions.

Iridium Catalyst Reactants Product Yield
[Ir(cod)2]+BF4-n-Octyl alcohol, Allyl acetateAllyl octyl etherQuantitative orgsyn.org
[IrCl(cod)]2 / Cs2CO3trans-2-Methyl-3-phenyl-2-propen-1-ol, Isopropenyl acetate5-Methyl-4-phenyl-5-hexen-2-one83% orgsyn.orgorgsyn.org
[IrCl(cod)]2 / PCy3 / NaBArF4Aryl vinyl ether, Silylalkyne2,3-Disubstituted benzofuransModerate to high acs.org

Eliminations from Halogenated Ethers and Functional Acetals

Elimination reactions provide another important pathway to vinyl ethers. researchgate.net These methods typically involve the removal of a leaving group and a proton from adjacent carbon atoms to form a double bond.

One common strategy is the dehydrohalogenation of halogenated ethers. researchgate.net This involves treating an ether containing a halogen atom (such as chlorine, bromine, or iodine) with a base to induce the elimination of a hydrogen halide, resulting in the formation of a vinyl ether. Various bases, including sodium amide and potassium tert-butoxide, have been shown to be effective for these transformations, often providing high yields. unit.no

Another approach involves the elimination of an alcohol from an acetal (B89532). unit.nogoogle.com This can be achieved through pyrolysis in the presence of a strong mineral acid or by reacting the acetal with phosphorus pentoxide in quinoline. google.com However, these methods can sometimes lead to polymerization of the resulting vinyl ether, especially with reactive substrates. unit.no

A more recent and potentially milder method involves the elimination of a mesyloxy group. unit.no This strategy involves converting a hydroxyl group to a good leaving group (mesylate) and then treating it with a base to induce elimination. This approach has been shown to be effective for the synthesis of various vinyl ethers with good yields, avoiding the polymerization issues sometimes associated with acetal elimination. unit.no

Elimination Method Starting Material Reagents Key Features
DehydrohalogenationHalogenated etherBase (e.g., NaNH2, t-BuOK)High yields are often achievable. unit.no
Elimination from AcetalAcetalAcid or P2O5/quinolineRisk of polymerization for some substrates. unit.nogoogle.com
Elimination of MesylateHydroxy ether (via mesylation)BaseMilder conditions, avoids polymerization. unit.no

Vinyl Transfer and Vinyl Exchange Reactions from Vinyl Esters and Alcohols

Vinyl transfer and exchange reactions are powerful methods for the formation of enol lactones, which are key precursors to saturated lactones. These reactions typically involve the transfer of a vinyl group from a vinyl ester, such as vinyl acetate, or a vinyl ether to a carboxylic acid or alcohol. mdpi.com

Transition metal catalysts, particularly palladium(II) complexes, are frequently employed to facilitate these transformations. mdpi.com For instance, Pd(II) can catalyze the exchange reaction between vinyl acetate and a carboxylic acid to yield the corresponding vinyl ester. researchgate.net This process involves the coordination of vinyl acetate to the palladium center, followed by nucleophilic attack of the carboxylic acid. mdpi.com The use of vinyl esters is often preferred over vinyl halides due to their greener profile. mdpi.com

Ruthenium catalysts have also shown promise in transvinylation reactions. mdpi.com In some cases, the reaction can be performed without metal catalysts under specific conditions. For example, the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and potassium tert-butylate can facilitate a vinyl exchange reaction at low temperatures. nuu.uz This method relies on the in-situ formation of an active triazine ester of the carboxylic acid, which then reacts with potassium vinyloxide. nuu.uz

The intramolecular version of this reaction, where a molecule contains both a carboxylic acid and a vinyl group donor, can lead directly to the formation of enol lactones. For example, CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine has been used as a catalytic system for the intramolecular O-vinylation of carboxylic acids with vinyl bromides to form five- and six-membered enol lactones. organic-chemistry.org

Introduction of the Pentan-2-ol Side Chain

The introduction of the pentan-2-ol side chain onto the lactone scaffold requires carefully planned carbon-carbon bond-forming reactions and subsequent stereoselective functionalization.

Carbon-Carbon Bond Formation Methodologies

The formation of the carbon-carbon bond to append the precursor to the pentan-2-ol side chain can be achieved through several methods. One common approach is the alkylation of an enolate ion derived from a suitable lactone or ester precursor. libretexts.org Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures complete formation of the enolate, which can then react with an appropriate alkyl halide in an SN2 fashion. libretexts.org For the synthesis of a pentan-2-ol side chain, a precursor such as a 3-halobutane derivative could be used.

Another powerful method for C-C bond formation is the Michael reaction, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net This strategy could be employed by reacting a suitable nucleophile with an α,β-unsaturated lactone. Organocatalytic asymmetric Michael additions have been developed to achieve high enantioselectivity. researchgate.net

Radical carbon-carbon bond formation presents another avenue. For instance, δ-lactones can be synthesized via radical reactions using chiral radical precursors. acs.org Additionally, the reaction of bis(bromomagnesio)alkanes with lactones provides a one-step method for preparing 1-(ω-hydroxyalkyl)cycloalkanols, which could be adapted for the synthesis of the target side chain. ysu.am

Stereoselective Introduction of the Secondary Alcohol Functionality

The stereochemistry of the secondary alcohol in the pentan-2-ol side chain is crucial for the biological activity of many natural products. Achieving high stereoselectivity in the reduction of a ketone precursor is a key challenge.

Enzymatic reductions offer an excellent solution, providing high enantioselectivity under mild conditions. Carbonyl reductases can be engineered to selectively reduce a ketone to the desired (R) or (S) alcohol. researchgate.net For example, levulinic acid can be converted to optically active (S)-gamma-valerolactone using a ruthenium catalyst modified with a SEGPHOS ligand. researchgate.net

Asymmetric hydrogenation using chiral metal catalysts is another widely used method. Catalytic systems based on ruthenium, rhodium, and iridium, with chiral phosphine (B1218219) ligands, have proven effective for the enantioselective reduction of ketones to secondary alcohols. encyclopedia.pub For instance, a nickel-catalyzed asymmetric hydrogenation has been reported to produce chiral γ- and δ-lactones with high yields and excellent enantioselectivities. researchgate.net The stereoselectivity in these reactions is often controlled by the formation of hydrogen bonds between the substrate and the catalyst. researchgate.net

Protecting Group Strategies for Multifunctional Precursors

In the synthesis of complex molecules like 5-(oxan-2-ylidene)pentan-2-ol, which contains multiple functional groups, the use of protecting groups is often indispensable to prevent unwanted side reactions. acs.org

The hydroxyl group of the pentan-2-ol side chain or a precursor alcohol is a common site for protection. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used due to their ease of installation and selective removal under specific conditions. For example, a silyl protecting group on an alkyne was tolerated during a copper-catalyzed oxyfunctionalization of an alkene, allowing for further synthetic manipulations. acs.org The p-methoxybenzyl (PMB) group is another option, which can be selectively removed in the presence of other functional groups using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org

The lactone carbonyl itself can be masked in the form of a diol, which can be protected as an acetonide. This strategy allows for reactions on other parts of the molecule without affecting the lactone precursor. The relative configuration of 1,3-diols can be determined from the chemical shifts of the acetonide carbons in the 13C NMR spectrum. beilstein-journals.org

Cascade and One-Pot Synthetic Sequences

Cascade and one-pot reactions are increasingly important in modern organic synthesis as they offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govrsc.org These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates. nih.gov

A one-pot synthesis could involve an initial C-C bond formation followed by a cyclization to form the lactone ring. For example, a one-pot sequence could involve the cyano substitution of an α-bromo ketone, followed by an aldol (B89426) condensation, furan (B31954) formation, and intramolecular amination to generate complex tricyclic compounds. nih.gov Similarly, a one-pot approach for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles involves a base-assisted aldol reaction, hydrocyanation, and a subsequent reductive cyclization. mdpi.com

Cascade reactions can be initiated by a single event, leading to a series of transformations. For instance, a palladium-catalyzed hydrogenation of a lactone containing an azide (B81097) group can trigger an azide reduction/translactamization cascade to afford a chiral tertiary alcohol-containing δ-lactam. acs.org The development of one-pot chemo- and photo-enzymatic linear cascade processes combines the advantages of different catalytic regimes to achieve complex transformations in a single pot. rsc.org Such approaches could be envisioned for the synthesis of this compound, where an enzymatic reduction could be combined with a metal-catalyzed cyclization in a one-pot fashion.

Chemical Reactivity and Mechanistic Investigations of 5 Oxan 2 Ylidene Pentan 2 Ol

Reactivity Profile of the Oxan-2-ylidene Double Bond

The exocyclic double bond in 5-(oxan-2-ylidene)pentan-2-ol is part of a conjugated system, where the π-electrons are delocalized across the alkene and the carbonyl group of the lactone. This conjugation renders the β-carbon electrophilic and makes the double bond a prime target for nucleophilic attack and various concerted and metal-catalyzed reactions. Studies have shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors compared to their acyclic ester counterparts, a factor that influences many of the reactions discussed below. researchgate.netrsc.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The electron-deficient nature of the double bond in this compound makes it an excellent dienophile or dipolarophile for various cycloaddition processes.

[4+2] Cycloadditions (Diels-Alder Type): The oxan-2-ylidene moiety is expected to react with electron-rich dienes in a Diels-Alder fashion to form six-membered rings. While these reactions can be concerted, investigations into the reactions of α,β-unsaturated lactones with certain dienes, such as Brassard's diene, have shown that the reaction may proceed via a stepwise vinylogous Michael addition rather than a concerted [4+2] cycloaddition. nih.govfz-juelich.de The reaction is often facilitated by Lewis acid catalysis to enhance the electrophilicity of the lactone.

1,3-Dipolar Cycloadditions: The double bond can also participate in 1,3-dipolar cycloadditions with dipoles like azides, nitrile oxides, or ylides. For instance, reactions with pyridinium (B92312) ylides are known to form tetrahydroindolizine derivatives. researchgate.netrsc.org These reactions provide a direct route to five-membered heterocyclic rings fused to the oxane core.

Reaction Type Reactant Catalyst/Conditions Expected Product Type
[4+2] CycloadditionElectron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)Thermal or Lewis Acid (e.g., TiCl₄, SnCl₄)Spirocyclic cyclohexene (B86901) derivative
1,3-Dipolar CycloadditionPyridinium YlideBase, DMSO, 20°CSpirocyclic tetrahydroindolizine derivative
1,3-Dipolar CycloadditionPhenyl Azide (B81097)HeatSpirocyclic triazoline derivative

Hydroformylation Processes

Hydroformylation, or the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across a double bond. For α,β-unsaturated esters and lactones, this reaction can lead to the formation of either α- or β-formyl products. The regioselectivity is highly dependent on the catalyst system and reaction conditions. uni-bielefeld.de

Rhodium-based catalysts are commonly employed. Research on similar α,β-unsaturated esters indicates that phosphine-free rhodium catalysts, such as [Rh(acac)(CO)₂] or rhodium carbonyl clusters, tend to show high regioselectivity for the β-aldehyde. uni-bielefeld.de Conversely, the addition of phosphine (B1218219) ligands can alter this selectivity. The reaction proceeds via the formation of a rhodium-hydride species which adds to the alkene, followed by CO insertion and reductive elimination.

Catalyst System Ligand Typical Conditions Expected Major Regioisomer
[Rh(acac)(CO)₂]None80-120°C, 20-60 bar H₂/COβ-formyl lactone
[HRh(CO)(PPh₃)₃]Triphenylphosphine80-120°C, 20-60 bar H₂/COMixture of α- and β-formyl lactones
[Rh₆(CO)₁₆]None100°C, 40 bar H₂/COβ-formyl lactone (High selectivity)

Mizoroki-Heck Reactions and Cross-Coupling Methodologies

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org The electron-deficient nature of the alkene in this compound makes it a suitable substrate for this transformation. wikipedia.org The reaction typically involves an oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov

For α,β-unsaturated systems, the reaction usually occurs with high regioselectivity at the β-position, leading to β-substituted products. springernature.com However, α-selective Heck reactions have been developed under specific conditions, often involving steric hindrance or specialized catalysts. springernature.com

Aryl/Vinyl Halide Palladium Catalyst Base Solvent Expected Product
IodobenzenePd(OAc)₂ / PPh₃Et₃NDMF / MeCN5-((phenyl)methylene)pentan-2-ol derivative
Vinyl BromidePdCl₂(PPh₃)₂K₂CO₃DMAConjugated diene derivative
Phenyl TriflatePd(dba)₂ / P(o-tol)₃DIPEAMeCN5-((phenyl)methylene)pentan-2-ol derivative

Acetalization and Thio-acetalization Reactions

Acetalization and thio-acetalization reactions typically involve the protection of a carbonyl group. Direct acetalization of the conjugated double bond in an α,β-unsaturated lactone is not a standard transformation. However, the electrophilic β-carbon is susceptible to conjugate addition by alcohols or thiols under appropriate catalysis, which can be seen as a related process.

Under basic or nucleophilic catalysis, thiols readily add to the β-position in a Michael-type reaction. Similarly, alcohols can add under specific conditions, often requiring stronger activation of the lactone or the alcohol. This conjugate addition would lead to a β-alkoxy or β-thioether substituted saturated lactone, effectively protecting the β-position from further reaction while saturating the double bond.

Nucleophile Catalyst/Conditions Product Type
EthanethiolBase (e.g., Et₃N) or Nucleophile (e.g., PBu₃)5-(1-(ethylthio)ethyl)oxan-2-one derivative
MethanolStrong Base (e.g., NaOMe)5-(1-methoxyethyl)oxan-2-one derivative
1,2-EthanedithiolBaseSpirocyclic thioacetal at the β-position (via double Michael addition if structure allows) or simple dithioether

Thiol-Ene Reactions

The thiol-ene reaction is a highly efficient and versatile "click" reaction involving the addition of a thiol to a carbon-carbon double bond. wikipedia.org This reaction can proceed through two primary mechanisms: a free-radical addition or a base/nucleophile-catalyzed Michael addition. wikipedia.org

Radical Addition: Initiated by light (photoinitiator), heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene at the less substituted carbon, generating a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. chem-station.com For the oxan-2-ylidene system, this would likely result in the anti-Markovnikov addition of the thiol.

Michael Addition: In the presence of a base or a nucleophilic catalyst, the thiol is deprotonated to form a thiolate anion, which then acts as a nucleophile in a conjugate addition to the electron-deficient alkene. wikipedia.org

This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups, making it an excellent method for modifying the lactone structure. researchgate.net

Initiation Method Thiol Example Mechanism Expected Product
UV light, Photoinitiator1-DodecanethiolFree-Radical AdditionThioether adduct at the terminal carbon of the double bond
AIBN, HeatThiophenolFree-Radical AdditionThioether adduct
Et₃N (Triethylamine)MercaptoethanolMichael Additionβ-Thioether adduct

Transformations of the Pentan-2-ol Secondary Alcohol

The secondary alcohol on the pentan-2-ol side chain is a primary site for chemical modification, susceptible to oxidation and various stereoselective functionalization reactions.

The oxidation of the secondary alcohol in this compound is a fundamental transformation that yields the corresponding ketone, 5-(oxan-2-ylidene)pentan-2-one. This reaction involves the removal of a hydride equivalent from the alcohol, converting the hydroxyl group into a carbonyl group. wikipedia.org The choice of oxidizing agent is crucial as it determines the reaction conditions and compatibility with the sensitive lactone moiety. libretexts.orgchemistrysteps.com

A variety of reagents can accomplish this transformation. chemistrysteps.com Strong oxidizing agents like chromic acid (H₂CrO₄), typically generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, are effective but can be harsh. libretexts.orgchemistrysteps.com Milder, more selective reagents are often preferred to avoid potential side reactions, such as degradation of the lactone ring. These include pyridinium chlorochromate (PCC), a Cr(VI) salt that performs the oxidation under non-aqueous conditions, and Dess-Martin periodinane (DMP), which operates under mild, neutral conditions. wikipedia.orglibretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another common method that avoids heavy metals. chemistrysteps.com

The general mechanism for many of these oxidations involves the formation of an intermediate ester (e.g., a chromate (B82759) ester), followed by a base-assisted elimination of the α-hydrogen to form the carbon-oxygen double bond. chemistrysteps.com For secondary alcohols like the one in the title compound, the oxidation reliably stops at the ketone stage, as there are no further hydrogens on the carbonyl carbon to be removed without cleaving C-C bonds. chemguide.co.ukbritannica.com

Radical chemistry at this position would typically involve the abstraction of the hydrogen atom from the carbon bearing the hydroxyl group. Studies on the oxidation of pentan-2-ol have contributed to detailed kinetic models, which include various radical decomposition and isomerization reactions, although these are more relevant under high-temperature combustion conditions than in synthetic transformations. researchgate.net

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

Oxidizing AgentTypical ConditionsExpected Product with this compoundKey Characteristics
Chromic Acid (H₂CrO₄) / Jones ReagentH₂SO₄, acetone5-(Oxan-2-ylidene)pentan-2-oneStrong oxidant; harsh acidic conditions. chemistrysteps.com
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature5-(Oxan-2-ylidene)pentan-2-oneMilder than chromic acid; anhydrous conditions prevent over-oxidation. libretexts.org
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperature5-(Oxan-2-ylidene)pentan-2-oneMild, neutral conditions; avoids heavy metals. wikipedia.org
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, low temperature (-78 °C)5-(Oxan-2-ylidene)pentan-2-oneMild, metal-free; requires cryogenic temperatures. chemistrysteps.com

Achieving stereoselectivity at the secondary alcohol center is critical in the synthesis of complex molecules like polyketides, where such moieties are common. nih.govbohrium.com Rather than simple oxidation, modern synthetic methods allow for the direct, stereoselective functionalization of the C-H bond at the alcohol-bearing carbon. nih.gov These methods often employ transition metal catalysis to achieve high levels of enantioselectivity and diastereoselectivity. acs.org

Catalytic systems based on iridium and ruthenium have been developed for C-C bond formation via transfer hydrogenation. nih.govacs.org In these processes, the alcohol is transiently oxidized in situ to the corresponding ketone, which then reacts with a nucleophile. The metal catalyst, bearing a chiral ligand, controls the stereochemical outcome of the nucleophilic addition, and the resulting alkoxide is then reduced back to the alcohol. nih.govacs.org This approach bypasses the need for discrete oxidation and reduction steps and the use of stoichiometric chiral auxiliaries. nih.gov

For a molecule like this compound, such methods could be used to introduce new substituents at the carbon adjacent to the hydroxyl group with high stereocontrol. For example, enantioselective C-H allylation or crotylation could be used to build more complex side chains, a strategy frequently employed in the total synthesis of polyketide natural products. bohrium.comnih.gov The stereospecificity of these reactions is dictated by the catalyst and reaction conditions, allowing for precise control over the final product's three-dimensional structure. mdpi.com

Table 2: Examples of Catalytic Stereoselective Alcohol Functionalization

Catalyst SystemReaction TypeKey Features
Iridium-based complexes with chiral phosphine ligandsC-H Allylation / CrotylationEnables direct C-C bond formation at the alcohol carbon, bypassing separate oxidation/addition steps. nih.govacs.org
Ruthenium-based complexesTransfer Hydrogenation / C-C CouplingUtilizes alcohols as redox pairs with π-unsaturated reactants for C-C coupling. nih.gov
Enzyme-catalyzed reactions (e.g., dehydrogenases)Biological Oxidation/ReductionOffers high stereospecificity under physiological conditions using cofactors like NAD⁺. libretexts.org

Stability and Degradation Pathways of the Oxane Ring

The oxane ring in this compound is a δ-valerolactone, a six-membered cyclic ester. chemicalbook.com The stability of this ring is influenced by its structure and the surrounding chemical environment. The exocyclic double bond conjugated to the carbonyl group introduces additional reactivity.

The primary degradation pathway for the lactone ring is hydrolysis, which can be catalyzed by either acid or base. This reaction involves the cleavage of the endocyclic ester bond to form the corresponding δ-hydroxy carboxylic acid. fao.org The rate of hydrolysis is dependent on factors such as pH, temperature, and the hydrophobicity of the molecule. fao.org Generally, δ-lactones are more stable and form more readily than smaller lactones due to lower ring strain. pearson.comnih.gov

The exocyclic α,β-unsaturated system makes the molecule susceptible to nucleophilic conjugate addition (Michael addition). Nucleophiles can attack the β-carbon of the double bond, leading to the formation of a new C-C or C-heteroatom bond and saturation of the double bond. This pathway represents a potential route for both degradation and functionalization.

Furthermore, under certain conditions, δ-valerolactone can undergo ring-opening polymerization to form polyesters. chemicalbook.comresearchgate.net While this is typically a controlled synthetic process, it highlights the inherent reactivity of the ester linkage. Thermal degradation at high temperatures can also lead to depolymerization or other decomposition reactions. researchgate.net

Table 3: Potential Degradation Pathways for the Oxane Ring Moiety

ConditionPathwayPrimary ProductMechanism
Aqueous Acid (H₃O⁺)Hydrolysis6-hydroxy-5-(2-hydroxypropyl)-6-oxo-hexanoic acidRing-opening via cleavage of the ester bond. fao.org
Aqueous Base (OH⁻)HydrolysisSalt of 6-hydroxy-5-(2-hydroxypropyl)-6-oxo-hexanoic acidSaponification of the cyclic ester. fao.org
Nucleophiles (e.g., R₂CuLi, RNH₂)Michael AdditionAdduct at the β-position of the double bondConjugate addition to the α,β-unsaturated system.
High TemperatureThermal DecompositionVarious fragmentation productsDepolymerization or other complex bond cleavages. researchgate.net

Interplay Between Proximal Functional Groups

The proximity of the secondary alcohol to the electrophilic lactone ring allows for significant intramolecular interactions, a phenomenon known as neighboring group participation (NGP). wikipedia.orgchem-station.com NGP can dramatically influence reaction rates and stereochemical outcomes by providing an internal nucleophile. chemtube3d.comdalalinstitute.com

In the case of this compound, the hydroxyl group of the side chain is positioned to act as an intramolecular nucleophile. Depending on the reaction conditions, it could potentially attack several electrophilic sites:

The Carbonyl Carbon: An intramolecular attack on the ester carbonyl could lead to a transesterification-like process, potentially forming a transient bicyclic intermediate. This type of interaction is common in hydroxy acids, which cyclize to form lactones. tutorchase.comyoutube.com

The β-Carbon of the Double Bond: The hydroxyl group could engage in an intramolecular Michael addition. Under basic conditions, the deprotonated alkoxide is a potent nucleophile that could attack the conjugated system, leading to the formation of a cyclic ether. Such intramolecular cyclizations are a key strategy in the synthesis of tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings found in many natural products. researchgate.netnih.gov

Stereochemical Aspects and Conformational Analysis

Stereoisomerism Arising from the Chiral Center in the Pentan-2-ol Moiety

The presence of a stereogenic center at the C2 position of the pentan-2-ol moiety is a fundamental aspect of the stereochemistry of 5-(Oxan-2-ylidene)pentan-2-ol. A carbon atom is considered chiral when it is bonded to four different substituents. In the case of the C2 carbon in this molecule, the four distinct groups are a hydroxyl (-OH) group, a methyl (-CH3) group, a hydrogen (-H) atom, and a -(CH2)2-C(=C)O-R alkyl chain.

This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. wikipedia.org The (R)-enantiomer and the (S)-enantiomer of this compound will have identical physical properties such as boiling point and solubility but will differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. ebi.ac.uk The specific rotation is a characteristic property for each enantiomer.

The biological activity of chiral molecules can also differ significantly between enantiomers, as they interact differently with chiral biological receptors. While specific biological data for this compound is not available, it is a well-established principle in pharmacology and biochemistry.

Table 1: Stereoisomers of Pentan-2-ol

Stereoisomer Configuration
(R)-(-)-Pentan-2-ol R
(S)-(+)-Pentan-2-ol S

This table illustrates the two enantiomers of the parent alcohol, pentan-2-ol, which forms the chiral moiety in the title compound. wikipedia.org

Geometric Isomerism (E/Z) of the Exocyclic Double Bond

The exocyclic double bond in this compound introduces another layer of isomerism, specifically geometric isomerism. This type of isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around the carbon-carbon double bond. savemyexams.comuou.ac.in For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different groups.

In the case of the exocyclic double bond in the target molecule, the carbon atom within the oxane ring is bonded to the ring oxygen and another ring carbon. The external carbon atom is bonded to a hydrogen atom and the pentan-2-ol side chain. The designation of the isomers as E or Z is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog rules. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). uou.ac.in

Conformational Preferences of the Oxane Ring in Substituted Systems

The six-membered oxane (tetrahydropyran) ring in this compound is not planar and adopts a chair conformation to minimize steric and torsional strain. mst.edu The presence of substituents on the ring influences the equilibrium between different chair conformations.

A key factor governing the conformational preference of substituted oxanes is the anomeric effect. This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) over the equatorial orientation, despite potential steric hindrance. cdnsciencepub.comcdnsciencepub.com This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital of the C-substituent bond.

In 2-substituted tetrahydropyrans, the preference for the axial conformation is influenced by the nature of the substituent and the solvent polarity. cdnsciencepub.com For instance, in 2-aryloxytetrahydropyrans, the axial preference increases with more electron-withdrawing groups on the aryl ring. cdnsciencepub.com

Table 2: Conformational Preferences in Substituted Tetrahydropyrans

Substituent at C2 Preferred Orientation Driving Effect
Alkoxy Axial Anomeric Effect
Aryloxy Axial Anomeric Effect
Acetoxy Axial (less pronounced) Anomeric Effect & Electrostatics

This table summarizes general conformational preferences for substituents at the anomeric carbon of a tetrahydropyran (B127337) ring. cdnsciencepub.com

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 5-(Oxan-2-ylidene)pentan-2-ol, the spectrum would be characterized by signals corresponding to the protons on the pentanol chain and the oxanylidene ring. The chemical shifts (δ) are influenced by the proximity of electronegative atoms (oxygen) and anisotropic effects from the double bond. The hydroxyl proton would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent. Protons adjacent to the oxygen atoms and the double bond would exhibit downfield shifts. Spin-spin coupling patterns (multiplicity) would be crucial in establishing the connectivity of the protons along the aliphatic chain.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H on C2 (CH-OH) 3.8 - 4.0 m -
H on C1 (CH₃) 1.2 - 1.3 d ~6.5
H on C3 (CH₂) 1.5 - 1.7 m -
H on C4 (CH₂) 2.1 - 2.3 m -
Vinylic H 4.5 - 4.8 t ~7.0
CH₂ adjacent to ring O 3.5 - 3.7 t ~6.0
Other ring CH₂ 1.6 - 1.9 m -

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the case of this compound, the spectrum would show signals for the sp² carbons of the ylidene group at a lower field compared to the sp³ carbons of the pentanol chain and the saturated portion of the oxane ring. The carbon bearing the hydroxyl group (C2) and the carbon of the oxane ring attached to the exocyclic oxygen would also be shifted downfield.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (ppm)
C=C (C5) 150 - 160
C=C (C2' of oxane) 95 - 105
C2 (CH-OH) 65 - 75
C1 (CH₃) 20 - 25
C3 35 - 45
C4 25 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial relationships, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the sequence of protons in the pentanol chain and within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting different fragments of the molecule, for instance, linking the pentanol chain to the oxanylidene ring across the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This would be critical for determining the stereochemistry around the double bond (E/Z isomerism) and the relative stereochemistry of the chiral center at C2.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would likely show characteristic losses, such as the loss of a water molecule from the alcohol, cleavage of the pentanol side chain, and fragmentation of the oxane ring.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretch from the alcohol group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for both sp³ and sp² hybridized carbons, just below and above 3000 cm⁻¹, respectively.

A C=C stretching vibration for the ylidene double bond, expected around 1650-1680 cm⁻¹.

A strong C-O stretching vibration for the alcohol and the enol ether, typically in the 1050-1250 cm⁻¹ region.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Determination

Since this compound contains a stereocenter at the C2 position, it is a chiral molecule. Chiroptical techniques are essential for determining the absolute configuration of the enantiomers.

Optical Rotation: Measurement of the specific rotation using a polarimeter would indicate whether the sample is enantiomerically pure and the direction in which it rotates plane-polarized light.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores (in this case, the C=C-O system). By comparing the experimental CD spectrum with theoretical spectra calculated for the (R) and (S) enantiomers, the absolute configuration of the chiral center can be determined.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For the δ-valerolactone core of 5-(Oxan-2-ylidene)pentan-2-ol, DFT calculations have been instrumental in understanding its fundamental properties.

Reactivity Prediction: The reactivity of lactones is intrinsically linked to their ring strain and the electrophilicity of the carbonyl carbon. nih.govnih.gov Quantum mechanical methods have been used to calculate the strain energy of δ-valerolactone, which is a significant driving force for its ring-opening polymerization. acs.orgnih.gov The calculated ring strain for δ-valerolactone is approximately 10.2 kcal/mol. acs.org This inherent strain makes the ester linkage susceptible to nucleophilic attack.

DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For the δ-valerolactone moiety, these maps would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon, confirming its electrophilic nature and susceptibility to nucleophilic attack. nih.gov The hydroxyl group of the pentan-2-ol substituent could act as an internal nucleophile or participate in hydrogen bonding, thereby influencing the reactivity of the lactone ring.

ParameterTypical Calculated Value (for δ-valerolactone)Predicted Influence of Pentan-2-ol Substituent
Ring Strain Energy ~10.2 kcal/mol acs.orgMinor; the substituent is exocyclic.
HOMO Location Oxygen lone pairs of the ester group.May also involve the hydroxyl oxygen.
LUMO Location π* orbital of the carbonyl group.Largely unchanged.
Electrophilic Site Carbonyl Carbon.Unchanged, but intramolecular interactions may modulate reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules over time.

Conformational Analysis: For the δ-valerolactone ring, computational studies have explored its static and dynamic stereochemistry. nih.gov The six-membered ring is not planar and exists in various conformations, such as the half-chair and boat forms. rsc.org DFT calculations have shown that the half-chair conformation is generally the most stable for δ-valerolactone. nih.gov The energy barrier between these conformations can be mapped to understand the flexibility of the ring system. nih.gov

The introduction of the 5-(pentan-2-ol) substituent would significantly increase the conformational complexity. The side chain possesses its own rotational degrees of freedom, and its interaction with the lactone ring would lead to a multitude of possible conformers. MD simulations would be essential to explore the potential energy surface and identify the most populated (lowest energy) conformations of this compound in different environments (e.g., in vacuum or in a solvent). Similar MD studies on γ-valerolactone (a five-membered ring lactone) have successfully characterized its short-range molecular ordering and interactions in the liquid phase. cnr.itmdpi.com

Intermolecular Interactions: MD simulations are also invaluable for studying intermolecular interactions. For this compound, the key interaction sites would be the carbonyl group and the hydroxyl group. These allow the molecule to act as both a hydrogen bond donor (via the -OH group) and acceptor (via the C=O and -OH oxygens). Simulations of γ-valerolactone in electrolyte solutions have detailed the ion solvation structure and ion pairing, highlighting the importance of the carbonyl group in coordinating with cations. cnr.it Similarly, for this compound, MD simulations could model its self-association or its interaction with solvents, polymers, or biological molecules, providing a dynamic picture of the non-covalent forces at play.

Conformation (δ-valerolactone ring)Relative StabilityPredicted Influence of Pentan-2-ol Substituent
Half-Chair Most Stable nih.govrsc.orgSteric interactions with the substituent may favor specific half-chair puckering.
Boat Less Stable (ΔG ~0.9 kcal/mol higher) rsc.orgThe energy difference may be altered due to substituent interactions.

Prediction of Reaction Pathways and Transition States

A primary application of computational chemistry is to map out entire reaction mechanisms, including the identification of intermediates and transition states, which are often difficult or impossible to observe experimentally.

Ring-Opening Polymerization (ROP): The most studied reaction of δ-valerolactone is its Ring-Opening Polymerization (ROP) to form poly(δ-valerolactone), a biodegradable polyester (B1180765). cardiff.ac.ukrsc.org DFT calculations have been extensively used to investigate the mechanisms of ROP catalyzed by various species, including N-heterocyclic carbenes (NHCs). semanticscholar.orgibm.com These studies elucidate the key steps, such as the nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent ring-opening. semanticscholar.org Calculations have shown that the ring-opening of the tetrahedral intermediate is often the step with the highest activation barrier. semanticscholar.orgibm.com

For this compound, the hydroxyl group on the side chain could potentially act as an internal initiator for ROP, especially under acidic or basic conditions. Computational modeling could predict the feasibility of such an intramolecular cyclization versus intermolecular polymerization pathway by calculating the activation energies for the respective transition states.

Other Reactions: Computational studies have also been applied to other reactions involving lactones, such as hydrolysis and reduction. osti.govresearchgate.netnih.gov For instance, DFT calculations on the conversion of γ-valerolactone over metal catalysts have identified the rate-limiting steps and the most favorable reaction pathways for producing valuable chemicals like 1,4-pentanediol. osti.govresearchgate.net Similar computational approaches could be used to predict the products and transition state energies for the reduction, oxidation, or other transformations of this compound.

Reaction Step (NHC-catalyzed ROP of δ-valerolactone)Computational Finding
Nucleophilic Attack NHC attacks the carbonyl carbon. semanticscholar.org
Intermediate Formation A zwitterionic tetrahedral intermediate is formed. semanticscholar.org
Ring-Opening Highest activation barrier; often the rate-determining step. semanticscholar.orgibm.com

Structure-Reactivity Relationship Modeling

Modeling the relationship between a molecule's structure and its chemical reactivity is a cornerstone of modern chemistry, enabling the design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a common approach, particularly in medicinal chemistry. For lactones, 3D-QSAR studies have been performed on complex derivatives to correlate their structural features with biological activity. nih.gov These models use computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a statistical model linking steric, electrostatic, and other fields of a molecule to its observed activity.

For a series of derivatives of this compound, one could develop similar models. For example, by systematically varying the substituent on the lactone ring or the side chain, a QSAR model could be built to predict how these structural changes affect the rate of hydrolysis or the efficiency of polymerization. Computational studies have already established qualitative relationships, such as how cyclization affects the reactivity of unsaturated lactones compared to their acyclic counterparts. nih.gov Quantum-chemically calculated properties, such as the LUMO energy or the partial charge on the carbonyl carbon, could serve as descriptors in these models to predict the electrophilic reactivity of different lactone derivatives. nih.govnih.gov

Advanced Applications in Organic Synthesis Research

Utilization as a Versatile Synthetic Building Block

The structural character of 5-(Oxan-2-ylidene)pentan-2-ol, featuring both an exocyclic enol ether and a secondary alcohol, offers two distinct points for chemical modification, rendering it a highly versatile synthetic building block. The enol ether moiety is particularly noteworthy, as it can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, enol ethers are known to undergo inverse-electron-demand Diels-Alder reactions, providing access to complex heterocyclic scaffolds. d-nb.infounacademy.com

The synthesis of such exocyclic enol ethers can be achieved through various olefination reactions of the parent lactone, δ-valerolactone. rsc.orgrsc.org Methods like the Wittig reaction, though less common for esters, have been explored for the olefination of lactones. wiley.comscribd.comthieme-connect.comresearchgate.net The reactivity of the carbonyl group in lactones is generally lower than that of aldehydes or ketones, often requiring more reactive phosphorus ylides or specific reaction conditions. wiley.comcommonorganicchemistry.com The secondary alcohol on the pentyl side chain provides a handle for further functionalization or for tethering the molecule to other substrates. This dual reactivity allows for a modular approach to the synthesis of more complex molecules.

The table below summarizes potential synthetic transformations leveraging the functionalities of this compound.

Functional Group Reaction Type Potential Product Class
Exocyclic Enol EtherInverse-Demand Diels-AlderSubstituted Pyridazines/Pyridines
Exocyclic Enol EtherHydrolysisδ-Keto alcohol
Exocyclic Enol EtherHydrogenationSubstituted Tetrahydropyran (B127337)
Secondary AlcoholEsterificationEsters
Secondary AlcoholEtherificationEthers
Secondary AlcoholOxidationKetone

Intermediacy in the Synthesis of Complex Natural Products and Analogues

Lactones and their derivatives are ubiquitous structural motifs in a vast array of natural products, many of which exhibit significant biological activity. nih.govresearchgate.netrsc.org The tetrahydropyran ring, present in this compound, is a core component of numerous polyketide natural products. acs.orgescholarship.orgfigshare.com Consequently, lactone-derived building blocks are invaluable in the total synthesis of these complex molecules. nih.govclockss.org

While direct application of this compound in a completed natural product synthesis is not yet extensively documented, its potential is evident. The exocyclic enol ether can serve as a masked ketone, which can be revealed under mild acidic conditions. Furthermore, the stereocenter at the secondary alcohol can be used to introduce chirality into the target molecule. The synthesis of substituted tetrahydropyrans, often a challenging task, can be approached using strategies involving lactone precursors. capes.gov.brorganic-chemistry.orgmdpi.comkaznu.kz The strategic unmasking of the functionalities within this compound would allow for its incorporation into complex synthetic sequences.

The following table illustrates how lactone-derived intermediates have been used in the synthesis of natural product precursors.

Lactone-Derived Intermediate Natural Product Target Class Key Transformation Reference
Functionalized δ-valerolactoneStatinsWittig Reaction scribd.comthieme-connect.comresearchgate.net
Chiral β-lactonesPolyketidesNucleophilic Ring Opening clockss.org
Dihydrocarvide (a lactone)Renewable PolymersRing-Opening Polymerization nih.gov
Aryl-substituted TetrahydropyransAnti-dyslipidemia agentNickel-catalyzed Ring-Opening acs.orgescholarship.orgfigshare.com

Role in the Development of Novel Polymer Architectures

The ring-opening polymerization (ROP) of lactones is a powerful method for the synthesis of biodegradable and biocompatible polyesters. nih.govacs.orgrsc.orgrsc.orgacs.orgwiley.comrsc.orgd-nb.infochemrxiv.orgacs.orgresearchgate.net The presence of the exocyclic double bond and the hydroxyl group in this compound offers unique opportunities for creating functional polymers. While the parent δ-valerolactone can be polymerized, the introduction of functional groups prior to polymerization allows for the synthesis of polymers with tailored properties.

The exocyclic enol ether functionality could potentially participate in polymerization reactions other than ROP, such as vinyl-type polymerizations, leading to polymers with a poly(vinyl ether) backbone and pendant alcohol-containing side chains. Alternatively, the hydroxyl group can be used as an initiator for the ROP of other lactones, leading to the formation of graft copolymers. The ability to create polymers with reactive side chains is of great interest for further post-polymerization modifications.

Monomer Type Polymerization Method Resulting Polymer Architecture
Functionalized δ-valerolactoneRing-Opening Polymerization (ROP)Linear Polyester (B1180765) with Pendant Groups
This compoundVinyl PolymerizationPoly(vinyl ether) with Alcohol Side Chains
This compound (as initiator)ROP of other lactonesGraft Copolymer

Precursor for Advanced Materials with Tailored Properties

The polymers derived from this compound and related functionalized lactones can serve as precursors to a variety of advanced materials. The pendant hydroxyl groups along the polymer backbone can be used to modify the material's properties, such as hydrophilicity, or to attach other functional molecules, including drugs or targeting ligands for biomedical applications. wiley.com

Furthermore, the polyester backbone, being biodegradable, makes these materials attractive for applications in drug delivery, tissue engineering, and environmentally benign plastics. The ability to precisely control the polymer architecture through the use of a well-defined functional monomer like this compound is key to tailoring the macroscopic properties of the resulting material, such as its degradation rate, mechanical strength, and thermal properties. rsc.org The synthesis of functional polymers from renewable resources, such as lactones derived from biomass, is a growing field of research aimed at developing sustainable materials. wiley.comrsc.org

The table below outlines potential applications of materials derived from functionalized polylactones.

Material Type Key Feature Potential Application
Hydrophilic PolyestersPendant Hydroxyl GroupsDrug Delivery, Hydrogels
Crosslinked PolyestersReactive Side ChainsThermosets, Resins
Biodegradable CopolymersControlled Monomer CompositionTissue Engineering Scaffolds
Functionalized SurfacesGrafted Polymer ChainsBiocompatible Coatings

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for lactones often rely on petroleum-based starting materials and can generate significant waste. Future research will likely focus on developing greener and more efficient pathways to 5-(oxan-2-ylidene)pentan-2-ol.

One promising approach is the utilization of biomass-derived feedstocks. For instance, δ-valerolactone can be produced from renewable resources, and its subsequent functionalization could provide a sustainable route to this compound. rsc.org Research into the catalytic transformation of biomass-derived platform chemicals is a burgeoning field. mdpi.com The use of carbon dioxide as a C1 building block in the synthesis of δ-lactones through palladium-catalyzed telomerization of 1,3-butadiene (B125203) is another sustainable strategy that could be adapted. google.com

Furthermore, the development of catalytic ring-opening polymerization (ROP) of lactones using organocatalysts like 1,5,7-triazabicyclo mdpi.commdpi.comdecane-5-ene (TBD) highlights a move towards more sustainable polymerization methods, which could be relevant for derivatives of this compound. rsc.org The use of CO2 as a terminator in these reactions further enhances their green credentials. acs.org

Table 1: Potential Sustainable Synthetic Strategies

Approach Starting Materials Key Advantages
Biomass Valorization δ-valerolactone, Formaldehyde Utilizes renewable resources, potential for continuous gas-phase synthesis. rsc.org
CO2 Utilization 1,3-Butadiene, Carbon Dioxide Incorporates a greenhouse gas into valuable chemicals, atom-efficient. google.com

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The α,β-unsaturated lactone motif in this compound makes it susceptible to a variety of chemical transformations. These compounds are known to be reactive Michael acceptors, opening up possibilities for a range of conjugate addition reactions. rsc.orgnih.govwikipedia.org

Future research could explore the reactivity of this compound with various nucleophiles to create a diverse library of new compounds. The electrophilicity of α,β-unsaturated lactones has been systematically studied, providing a framework for predicting their reactivity. rsc.org

Catalytic asymmetric reactions represent a significant area for future exploration. For example, copper-catalyzed asymmetric vinylogous Mukaiyama aldol (B89426) reactions have been used to produce α,β-unsaturated δ-lactones with high enantiocontrol. nih.gov Similarly, a copper(I)-catalyzed direct vinylogous aldol reaction of β,γ-unsaturated esters and aldehydes provides access to chiral α,β-unsaturated δ-lactones. organic-chemistry.org Applying these methods to the synthesis of chiral variants of this compound could lead to the development of novel stereoselective transformations.

Table 2: Potential Catalytic Transformations

Reaction Type Catalyst System Potential Outcome
Asymmetric Vinylogous Mukaiyama Aldol Reaction Copper-based catalysts Enantiomerically enriched substituted δ-lactones. nih.gov
Direct Vinylogous Aldol Reaction Copper(I) catalysts Chiral α,β-unsaturated δ-lactones. organic-chemistry.org

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. acs.org The application of flow chemistry to the synthesis of lactones and their derivatives is a rapidly growing field.

Future work could focus on developing a continuous flow process for the synthesis of this compound. This could involve the use of microreactors to enhance reaction efficiency and control. acs.org For instance, flow systems have been successfully used for the ring-opening polymerization of δ-valerolactone, demonstrating the feasibility of this approach for related compounds. acs.orgacs.org

Bio-inspired Synthetic Approaches to Analogous Structures

Nature provides a vast array of complex molecules and efficient biosynthetic pathways. Bio-inspired synthesis seeks to mimic these natural processes to create complex molecules in the lab. The synthesis of lactones through microbial biotransformation is a well-established field, often providing high stereoselectivity. mdpi.com

Future research could investigate the bio-inspired synthesis of this compound or its analogs. This could involve the use of engineered microorganisms or isolated enzymes to perform key transformations. mdpi.com For example, the Baeyer-Villiger monooxygenase (BVMO) family of enzymes is known to catalyze the formation of lactones from cyclic ketones, and this could be a potential route to the oxane ring system.

A unifying bio-inspired synthesis of natural products containing δ-lactone motifs has been reported, showcasing the power of this approach. acs.org Exploring similar strategies for this compound could lead to novel and efficient synthetic routes. Furthermore, understanding the biosynthetic pathways of naturally occurring lactones can provide valuable insights for designing new catalytic systems. mdpi.com

Table 3: Mentioned Compound Names

Compound Name
This compound
δ-lactone
α,β-unsaturated lactone
δ-valerolactone
1,5,7-triazabicyclo mdpi.commdpi.comdecane-5-ene (TBD)
Carbon dioxide
1,3-Butadiene
Formaldehyde
Se-phenyl selenocarbonates

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Oxan-2-ylidene)pentan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of cyclic ether alcohols like this compound often involves epoxide ring-opening or cyclization reactions. For example, a related compound (5-(oxiran-2-yl)-1-phenylpentan-2-ol) was synthesized via overnight stirring at room temperature, followed by purification using gradient elution (20% ethyl acetate/hexane) in flash column chromatography . Reaction optimization should include monitoring via thin-layer chromatography (TLC) to confirm completion and adjusting solvent ratios to improve yield. Characterization via ¹H/¹³C NMR, IR, and HRMS ensures structural confirmation and purity.

Q. How should researchers document experimental procedures and characterization data to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Include detailed reaction parameters (temperature, solvent ratios, catalyst loading).
  • Provide NMR shifts, HRMS data, and chromatograms in the main text or supplementary information.
  • For new compounds, report purity (>95% by HPLC) and spectral validation. Cite known analogs (e.g., secondary alcohols like 2-pentanol ) for comparative analysis .

Q. What safety precautions are critical when handling this compound, given its structural similarity to peroxide-forming alcohols?

  • Methodological Answer : Secondary alcohols (e.g., 2-pentanol) are prone to peroxide formation under light or oxygen exposure . Mitigation strategies:

  • Store in amber bottles under inert gas (N₂/Ar).
  • Test for peroxides periodically using KI-starch strips.
  • Avoid distillation to dryness, which concentrates peroxides. Reference safety protocols from SDS sheets of structurally similar compounds .

Advanced Research Questions

Q. How can computational chemistry elucidate the decomposition pathways of this compound under oxidative conditions?

  • Methodological Answer : Apply density functional theory (DFT) to model radical intermediates, as demonstrated in pentan-2-ol oxidation studies . Key steps:

  • Calculate bond dissociation energies (BDEs) for C-O and C-H bonds.
  • Simulate isomerization pathways (e.g., via transition-state analysis).
  • Validate with experimental data (e.g., GC-MS for decomposition products).

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • NOESY NMR : Identifies spatial proximity of protons to confirm cyclic ether conformation.
  • VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers in chiral derivatives .
  • X-ray crystallography : Provides unambiguous structural data for crystalline intermediates .

Q. How do substituents (e.g., fluorine) influence the physicochemical properties of this compound analogs?

  • Methodological Answer : Study fluorinated analogs (e.g., 1,1,1-trifluoropentan-2-ol derivatives ):

  • Measure refractive indices and density to assess polarity changes.
  • Validate mixing rules (e.g., Lorentz-Lorenz equation) in binary solutions, as done for methyl laurate + pentan-2-ol .
  • Compare thermal stability via DSC (Differential Scanning Calorimetry).

Q. What strategies improve the reliability of quantitative data in studies involving this compound?

  • Methodological Answer : Adopt multi-method validation:

  • Triangulation : Cross-validate NMR, HRMS, and IR data.
  • Internal standards : Use deuterated analogs (e.g., D₃-5-(Oxan-2-ylidene)pentan-2-ol) for GC-MS quantification.
  • Robust experimental design : Include control reactions and replicate measurements to address data variability .

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